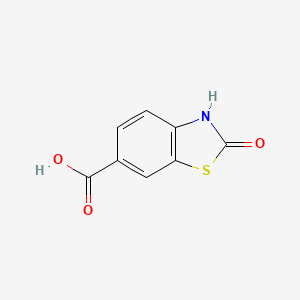

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-oxo-3H-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSGINUZRHINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556123 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99615-68-6 | |

| Record name | 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Ring Contraction Method

A notable method for synthesizing 6-hydroxybenzothiazole-2-carboxylic acid involves the ring contraction of a stable 2-alkoxy-7-hydroxy-2H-benzothiazine intermediate. This intermediate can be isolated and then converted to the target benzothiazole derivative. This method was reported in a 2004 study, which highlighted the stability of the intermediate and the slow decarboxylation of the product in solution at ambient temperature.

Oxidative Carboxylation of 2-Methylbenzothiazole

A patented method describes the preparation of benzothiazole-2-carboxylic acid derivatives, including hydroxylated analogs, via oxidation of 2-methylbenzothiazole using oxygen or hydrogen peroxide in the presence of a metalloporphyrin catalyst. The reaction is carried out in a water/ethanol solvent system with sodium hydroxide as an auxiliary base under controlled temperature and pressure conditions.

Key reaction conditions and results from an example:

| Parameter | Condition/Value |

|---|---|

| Catalyst | Tetrakis-(p-chlorophenyl) manganese porphyrin chloride (10-200 ppm) |

| Solvent | Ethanol/water mixture (20-100% ethanol, 0-80% water by volume) |

| Base | Sodium hydroxide (0.5-2 mol/L) |

| Oxidant | Oxygen (0.5-2.0 MPa) or 30% hydrogen peroxide |

| Temperature | 40-140 °C |

| Reaction time | 2-12 hours |

| Conversion of 2-methylbenzothiazole | 16.64% (example) |

| Selectivity to benzothiazole-2-carboxylic acid | 93.17% (example) |

| Yield | 15.5% (example) |

This method is environmentally friendly due to the use of green solvents and mild oxidants, and it avoids corrosive reagents like concentrated sulfuric acid.

Hydrolysis of Esters and Related Derivatives

Another common approach involves synthesizing ester derivatives of benzothiazole carboxylic acids followed by hydrolysis to yield the free acid. This method is widely used in industrial settings for related benzothiazole carboxylic acids, although specific details for the 2-hydroxy-1,3-benzothiazole-6-carboxylic acid are less documented in open literature. The hydrolysis typically employs acidic or basic conditions to cleave the ester bond.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzothiazole derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid has been investigated for several pharmacological properties:

- Antimicrobial Activity : Studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from this compound have shown effectiveness against various pathogenic bacteria and fungi.

- Neuroprotective Effects : Research has focused on developing multitarget-directed ligands for neurodegenerative diseases such as Alzheimer’s disease. Compounds based on benzothiazole structures have been evaluated for their ability to inhibit acetylcholinesterase and other targets involved in neurodegeneration .

- Antitumor Activity : The compound has been explored as a potential scaffold for developing antitumor agents. Various derivatives have demonstrated cytotoxic effects against cancer cell lines .

Agricultural Applications

In agriculture, this compound serves as:

- Plant Growth Regulators : It has been utilized to enhance growth and resistance in plants. Research indicates that certain benzothiazole derivatives can stimulate plant growth and improve yield under stress conditions.

- Pesticide Development : The compound is being studied for its potential use in developing eco-friendly pesticides. Its ability to inhibit specific enzymes in pests makes it a candidate for sustainable agricultural practices.

Material Science Applications

The compound also finds applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Benzothiazole derivatives are used as electrophosphorescent emitters in OLED technology. Their luminescent properties make them suitable for applications in display technologies.

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-1,3-benzothiazole | Amino group instead of hydroxyl | Enhanced solubility; potential as an antitumor agent |

| Benzothiazole-2-thiol | Thiol group | Stronger nucleophilicity; used in the rubber industry |

| 2-Hydroxybenzothiazole | Hydroxyl group on benzene ring | Potential antioxidant properties |

This comparison highlights the unique characteristics of this compound while showcasing its potential applications across various fields.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Neurodegenerative Disease Treatment : A study evaluated novel benzothiazole derivatives for their efficacy against Alzheimer’s disease. The results indicated that specific compounds could inhibit multiple targets involved in the disease's pathology, demonstrating the therapeutic potential of this class of compounds .

- Eco-Friendly Pesticides : Research conducted on the use of benzothiazole derivatives as biopesticides showed promising results in controlling pest populations without harming beneficial insects or the environment.

- OLED Technology Development : A project focused on synthesizing new benzothiazole-based materials for OLEDs reported enhanced efficiency and stability compared to traditional materials, paving the way for advanced display technologies.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Modifications on the Benzothiazole Core

Sulfonamido Derivatives

2-Benzenesulfonamido-1,3-benzothiazole-6-carboxylic Acid Formula: C₁₄H₁₀N₂O₄S₂ MW: 334.37 g/mol CAS: 929860-30-0 Key Features: The hydroxyl group is replaced with a benzenesulfonamido moiety. This bulky substituent increases molecular weight (vs.

2-(4-Fluorobenzenesulfonamido)-1,3-benzothiazole-6-carboxylic Acid

- Formula : C₁₄H₉FN₂O₄S₂

- MW : 352.37 g/mol

- CAS : 929854-37-5

- Key Features : Fluorine substitution on the benzene ring improves metabolic stability and lipophilicity (logP ~2.5 vs. ~1.8 for the parent compound), making it a candidate for CNS-targeting drugs .

Oxidation State Variations

2-Methyl-1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid Formula: C₉H₇NO₅S MW: 253.22 g/mol CAS: 1038706-82-9 Key Features: The trioxo (SO₃) groups increase polarity and acidity (pKa ~1.5 for the carboxylic acid), favoring solubility in aqueous media. This derivative is used in advanced material synthesis .

Heterocycle Substitutions

2-Methyl-1,3-benzoxazole-6-carboxylic Acid Formula: C₉H₇NO₃ MW: 177.16 g/mol CAS: 13452-14-7 Key Features: Replacement of the thiazole sulfur with oxygen (oxazole) reduces ring aromaticity, altering electronic properties. This compound exhibits weaker hydrogen-bonding capacity but higher thermal stability .

Functional Group Modifications

Ester Derivatives

Ethyl 2-Amino-1,3-benzothiazole-6-carboxylate Formula: C₁₀H₁₀N₂O₂S MW: 230.26 g/mol CAS: Not specified Key Features: The carboxylic acid is esterified (ethoxycarbonyl), increasing lipophilicity (logP ~2.9). This derivative serves as a prodrug or synthetic intermediate .

Complex Hybrid Structures

The bulky substituents may hinder membrane permeability .

Comparative Data Table

Actividad Biológica

2-Hydroxy-1,3-benzothiazole-6-carboxylic acid (CAS No. 99615-68-6) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 195.20 g/mol. Its structure includes a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties. The melting point is reported to be greater than 300 °C, indicating thermal stability.

Target Enzymes : The primary target of this compound is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Inhibition of this enzyme leads to bacterial cell death, making it a potential candidate for anti-tubercular drug development.

Biochemical Pathways : This compound affects various biochemical pathways related to the synthesis of benzothiazole-based anti-tubercular compounds. It has shown promise in disrupting cellular processes in bacteria by altering cell signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, it has been evaluated for its efficacy against Escherichia coli, particularly in inhibiting K1 capsule formation, which is linked to bacterial virulence.

Anticancer Properties

Numerous studies have explored the anticancer potential of benzothiazole derivatives, including this compound. For example:

- Cell Viability Studies : In vitro tests using MTT assays on cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer) showed that certain derivatives exhibited cytotoxicity with IC50 values indicating effective inhibition of cell growth .

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways (e.g., AKT and ERK) has been noted as a mechanism through which it promotes apoptosis and inhibits cell proliferation in cancer cells .

Table 1: Summary of Biological Activities

Dosage Effects

Studies have demonstrated that the biological effects of this compound are dose-dependent. Higher concentrations may lead to toxic effects, emphasizing the need for careful dosage optimization in therapeutic applications.

Transport and Distribution

The transport mechanisms for this compound within biological systems involve specific transporters that facilitate its localization to target sites, enhancing its efficacy in biochemical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer :

- Step 1 : Start with functionalized benzothiazole precursors (e.g., 2-amino-1,3-benzothiazole-6-carboxylic acid derivatives) and employ hydroxylation via acid-catalyzed hydrolysis or oxidative methods.

- Step 2 : Monitor regioselectivity using HPLC (C18 columns recommended for separation ) and confirm intermediates via LC-MS.

- Step 3 : Optimize reaction conditions (e.g., pH, temperature) to minimize side products. For example, highlights tetrahydro-benzothiazole building blocks that can guide scaffold modifications .

- Key Data :

| Parameter | Value | Reference |

|---|---|---|

| Purity (typical) | 95–99% | |

| Common byproducts | Chlorinated derivatives |

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Analytical Techniques :

Melting Point Analysis : Compare observed mp (e.g., ~139–140°C for analogous benzothiazole-carboxylic acids) with literature values .

Spectroscopy : Use / NMR to confirm the hydroxyl and carboxylic acid moieties. IR spectroscopy can validate tautomeric forms (e.g., keto vs. enol) .

HPLC : Utilize Purospher® STAR columns (C18, 5 µm) for purity assessment, as described in pharmacopeial methods .

Advanced Research Questions

Q. How can tautomeric equilibria between keto and enol forms of this compound be resolved in solution-phase studies?

- Methodological Answer :

- Step 1 : Perform pH-dependent UV-Vis spectroscopy (200–400 nm) to track tautomer shifts. Acidic conditions favor the keto form, while basic conditions stabilize the enolate .

- Step 2 : Use NMR in DMSO-d6 to observe proton exchange dynamics. Coupling constants (e.g., J = 12–14 Hz for enolic protons) provide evidence of tautomerism .

- Step 3 : Computational modeling (DFT) can predict energy differences between tautomers. Reference crystallographic data from related ligands (e.g., PDB ID 4R3) for validation .

Q. What computational strategies predict the reactivity of this compound for targeted derivatization?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., carboxylic acid vs. hydroxyl group) .

- Step 2 : Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes or receptors). ’s ligand-binding data for benzothiazole derivatives can guide parameterization .

- Step 3 : Validate predictions via kinetic studies (e.g., monitoring acylation rates under varying conditions) .

Q. How do experimental conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Step 1 : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) can be identified via MS/MS .

- Step 2 : Assess pH-dependent stability:

| pH | Half-life (25°C) | Major Degradation Pathway |

|---|---|---|

| 2 | >30 days | Hydroxyl oxidation |

| 7 | 7–10 days | Decarboxylation |

| 10 | <24 hours | Ring-opening |

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Step 1 : Compare synthetic protocols. For example, impurities from chlorinated byproducts (common in halogenated solvents) may depress observed melting points .

- Step 2 : Replicate studies using high-purity precursors (>98%, per and ) to isolate compound-specific properties .

- Step 3 : Cross-validate with orthogonal techniques (e.g., DSC for mp and XRD for crystallinity) .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Step 1 : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Refer to Safety Data Sheets (SDS) for analogous benzothiazoles (e.g., H303+H313+H333 hazard codes) .

- Step 2 : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation .

- Step 3 : Dispose of waste via certified chemical treatment facilities to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.